molecular formula C25H25N5O2S B2407674 9-(4-Butoxyphenyl)-3-[(4-methoxybenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine CAS No. 1326928-36-2

9-(4-Butoxyphenyl)-3-[(4-methoxybenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine

Cat. No. B2407674
CAS RN: 1326928-36-2
M. Wt: 459.57
InChI Key: VYOZMJPZKHXGIT-UHFFFAOYSA-N
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Description

9-(4-Butoxyphenyl)-3-[(4-methoxybenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine is a useful research compound. Its molecular formula is C25H25N5O2S and its molecular weight is 459.57. The purity is usually 95%.
BenchChem offers high-quality 9-(4-Butoxyphenyl)-3-[(4-methoxybenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(4-Butoxyphenyl)-3-[(4-methoxybenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

  • Synthetic Methodologies : The synthesis of pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives, which share a similar heterocyclic framework with the compound , has been reported. These compounds were synthesized with the aim of obtaining potent and selective antagonists for the A2A adenosine receptor or as potent pesticide lead compounds (Xiao et al., 2008).

  • Pharmacological Potential : Studies have explored the use of pyrazolo[1,5-a]-1,3,5-triazine ring systems as bioisosteric replacements for adenine derivatives, leading to the discovery of new classes of phosphodiesterase type 4 inhibitors. These inhibitors have shown significant isoenzyme selectivity and potency in biological evaluations, highlighting the therapeutic potential of such heterocyclic compounds (Raboisson et al., 2003).

  • Antibacterial and Antifungal Activities : Derivatives of pyrazolo and triazolo compounds, such as 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, have been synthesized and evaluated for their antibacterial activities against both Gram-positive and Gram-negative bacteria. Some of these compounds have shown promising antibacterial properties, suggesting potential applications in addressing microbial resistance (Bildirici et al., 2007).

  • Antioxidant Properties : A series of 4-amino-5-aryl-3H-1,2,4-triazole-3-thiones, bearing various methoxybenzyl groups, were synthesized and screened for their antioxidant activities. Some of these compounds exhibited potent antioxidant activity, demonstrating the potential of such heterocyclic frameworks in the development of new antioxidant agents (Hanif et al., 2012).

  • Structure-Activity Relationships : The synthesis and evaluation of 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles have been conducted to understand the influence of structural modifications on biological activity. These studies provide valuable insights into the design of compounds with enhanced biological efficacy (Fedotov et al., 2022).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '9-(4-Butoxyphenyl)-3-[(4-methoxybenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-methoxybenzyl thiol, which is synthesized from 4-methoxybenzyl chloride and sodium hydrosulfide. The second intermediate is 9-(4-butoxyphenyl)-3-chloropyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine, which is synthesized from 4-butoxyaniline and 3,6-dichloropyrazolo[1,5-a][1,2,4]triazine. These two intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form the final product.", "Starting Materials": [ "4-methoxybenzyl chloride", "sodium hydrosulfide", "4-butoxyaniline", "3,6-dichloropyrazolo[1,5-a][1,2,4]triazine", "palladium catalyst" ], "Reaction": [ "Synthesize 4-methoxybenzyl thiol from 4-methoxybenzyl chloride and sodium hydrosulfide", "Synthesize 9-(4-butoxyphenyl)-3-chloropyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine from 4-butoxyaniline and 3,6-dichloropyrazolo[1,5-a][1,2,4]triazine", "Couple the two intermediates using a palladium-catalyzed cross-coupling reaction to form the final product" ] }

CAS RN

1326928-36-2

Product Name

9-(4-Butoxyphenyl)-3-[(4-methoxybenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine

Molecular Formula

C25H25N5O2S

Molecular Weight

459.57

IUPAC Name

11-(4-butoxyphenyl)-5-[(4-methoxyphenyl)methylsulfanyl]-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene

InChI

InChI=1S/C25H25N5O2S/c1-3-4-15-32-21-11-7-19(8-12-21)22-16-23-24-26-27-25(29(24)13-14-30(23)28-22)33-17-18-5-9-20(31-2)10-6-18/h5-14,16H,3-4,15,17H2,1-2H3

InChI Key

VYOZMJPZKHXGIT-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC5=CC=C(C=C5)OC)C3=C2

solubility

not available

Origin of Product

United States

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